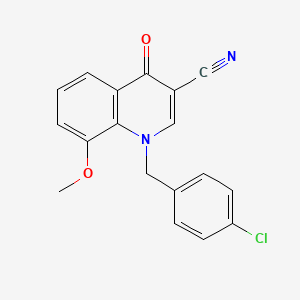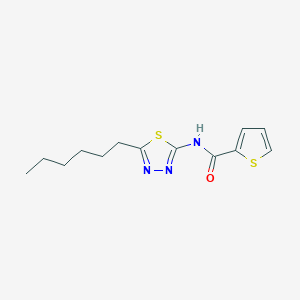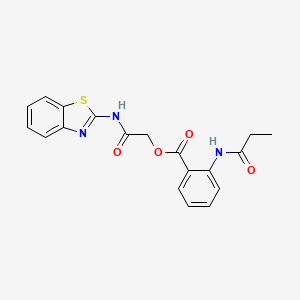![molecular formula C15H12N2O5 B15154819 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid](/img/structure/B15154819.png)
4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydroxy-nitrophenyl group through a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 4-aminomethylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro and hydroxy groups can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-({[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a methoxy group instead of a nitro group.
4-({[(E)-(4-hydroxy-3-chlorophenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a chloro group instead of a nitro group.
4-({[(E)-(4-hydroxy-3-bromophenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid imparts unique electronic properties, making it more reactive in redox reactions compared to its analogs with methoxy, chloro, or bromo groups.
Propiedades
Fórmula molecular |
C15H12N2O5 |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
4-[[(4-hydroxy-3-nitrophenyl)methylideneamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-14-6-3-11(7-13(14)17(21)22)9-16-8-10-1-4-12(5-2-10)15(19)20/h1-7,9,18H,8H2,(H,19,20) |
Clave InChI |
RDZIONMOXNVTBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B15154739.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B15154743.png)

![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154754.png)

![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide](/img/structure/B15154770.png)

![2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid](/img/structure/B15154789.png)
![5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154800.png)
![3-[(4-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B15154806.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B15154810.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B15154827.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)
